molecular formula C16H19FN4O3S B2546773 4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2097922-84-2

4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2546773
CAS No.: 2097922-84-2
M. Wt: 366.41
InChI Key: IVGFWNWUUCYGFT-UHFFFAOYSA-N
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Description

The compound 4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic molecule featuring a 1,2,3-triazole core linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) via a sulfonamide group. The azetidine moiety is further substituted with a 4-ethoxy-3-fluorophenyl sulfonyl group, while the triazole ring bears a cyclopropyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The sulfonyl group enhances stability and polarity, while the cyclopropyl and ethoxy-fluorophenyl groups influence lipophilicity and conformational rigidity .

Properties

IUPAC Name

4-cyclopropyl-1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-2-24-16-6-5-13(7-14(16)17)25(22,23)20-8-12(9-20)21-10-15(18-19-21)11-3-4-11/h5-7,10-12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGFWNWUUCYGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure combining a triazole ring with a sulfonyl group and a cyclopropyl moiety. Its chemical formula is C16H18FN5O2SC_{16}H_{18}FN_5O_2S.

Biological Activity Overview

Research has indicated that compounds containing the triazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : Some triazole derivatives have demonstrated the ability to modulate inflammatory responses by affecting cytokine production.
  • Anticancer Potential : Certain compounds in this class have been evaluated for their antiproliferative effects against different cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonyl group may interact with specific enzymes involved in cellular signaling pathways.
  • Modulation of Cytokine Release : Research indicates that the compound can influence the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
  • Cell Cycle Arrest and Apoptosis Induction : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly reduced TNF-α production in stimulated PBMC cultures. At a concentration of 50 µg/mL, it decreased TNF-α levels by approximately 44–60%, indicating its potential as an anti-inflammatory agent .

Antiproliferative Activity

The antiproliferative effects were assessed using various cancer cell lines. The compound exhibited notable cytotoxicity, leading to reduced cell viability and increased apoptosis rates compared to untreated controls .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsSignificant inhibition of bacterial growth observed
Study BAssess anti-inflammatory propertiesReduction in TNF-α levels by up to 60%
Study CInvestigate anticancer potentialInduced apoptosis in multiple cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between the target compound and similar triazole derivatives:

Compound Name Core Structure Substituents Heterocyclic Systems Key Functional Groups
Target Compound 1,2,3-Triazole Cyclopropyl, Azetidine-sulfonyl Triazole, Azetidine Sulfonyl, Ethoxy-fluorophenyl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... (Compound 4, ) Thiazole, Pyrazole Chlorophenyl, Fluorophenyl-triazole Thiazole, Pyrazole, Triazole Halogenated aryl groups
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate () Pyridine, Triazole Cyclopropyl, Ethyl ester Pyridine, Triazole Ester, Cyclopropyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole Chlorophenylsulfanyl, Trifluoromethyl Pyrazole Sulfanyl, Trifluoromethyl
Key Observations:
  • Heterocyclic Systems: The target compound’s azetidine-triazole combination is distinct from pyrazole/thiazole-triazole hybrids (e.g., Compound 4) or pyridine-triazole systems (e.g., Ethyl ester in ).
  • Substituents : The ethoxy-fluorophenyl sulfonyl group in the target compound contrasts with halogenated aryl groups in Compound 4 and sulfanyl/trifluoromethyl groups in . Sulfonyl groups are stronger electron-withdrawing groups than sulfanyl, enhancing stability and hydrogen-bonding capacity .
  • Crystallization : Compound 4 crystallizes in triclinic symmetry with planar molecular conformations, while the target compound’s crystallization behavior remains unreported in the provided evidence .
Physicochemical Properties:
  • Lipophilicity : The cyclopropyl and ethoxy-fluorophenyl groups balance lipophilicity, which may enhance membrane permeability relative to purely aromatic analogs like Compound 3.

Crystallographic and Computational Analysis

  • Software Tools : Structures of analogous compounds (e.g., Compound 4, ) were refined using SHELXL () and visualized via WinGX/ORTEP (). The target compound’s structure would likely follow similar refinement protocols.
  • Conformational Flexibility : The azetidine ring in the target compound introduces torsional constraints absent in five-membered heterocycles, as seen in the near-planar conformations of Compound 4 .

Q & A

Q. What are the common synthetic routes for preparing 4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key parameters include temperature (60–80°C), solvent (DMSO or THF), and catalyst loading (1–5 mol% CuI) .
  • Sulfonylation : Reacting azetidine with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Cyclopropane Introduction : Substituent-specific coupling (e.g., Suzuki-Miyaura for cyclopropyl groups) requiring precise stoichiometry and Pd catalyst optimization .
    Critical Parameters :
  • pH control during sulfonylation to avoid side reactions.
  • Anhydrous conditions for Click chemistry to prevent catalyst deactivation.

Q. How is the molecular structure of this compound validated, and what techniques are used to resolve steric interactions?

Methodological Answer:

  • X-ray Crystallography : SHELXL or SHELXS software for refining crystal structures, resolving dihedral angles between the triazole, azetidine, and aryl groups .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry and substituent orientation. NOESY experiments detect steric interactions between the cyclopropyl and sulfonyl groups .
  • Computational Modeling : Density Functional Theory (DFT) to predict steric clashes and optimize geometry .

Q. What biological assays are recommended for preliminary evaluation of this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or radiometric assays. Triazole derivatives often inhibit enzymes via π-π stacking or hydrogen bonding .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi. The sulfonyl group enhances membrane permeability .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Substituents like fluorophenyl groups correlate with apoptosis induction .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Binding Affinity Reassessment : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate target interactions. Adjust force fields in docking simulations (e.g., AutoDock Vina) to account for solvent effects .
  • Metabolic Stability Analysis : LC-MS/MS to identify metabolites. Fluorophenyl and ethoxy groups may undergo CYP450-mediated oxidation, altering activity .
  • Crystallographic Refinement : Re-analyze protein-ligand co-crystals with SHELXL to confirm binding poses .

Q. What strategies optimize regioselectivity in Click chemistry for triazole derivatives with bulky substituents?

Methodological Answer:

  • Catalyst Tuning : Use Cu(I) complexes with stabilizing ligands (e.g., TBTA) to favor 1,4-triazole regioisomers. For bulky groups (e.g., cyclopropyl), Ru-catalyzed azide-alkyne cycloaddition (RuAAC) may improve selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF) reduce steric hindrance during cycloaddition .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics, minimizing side product formation .

Q. How do structural modifications (e.g., fluorophenyl vs. ethoxy substitution) impact target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :

    Substituent Impact on Selectivity Reference
    4-ethoxy-3-fluorophenylEnhances hydrophobic interactions with kinase ATP pockets
    CyclopropylReduces off-target binding via steric shielding
    Sulfonyl groupIncreases solubility and H-bonding with catalytic residues
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase align substituent features with target active sites.

Q. What analytical methods resolve discrepancies in crystallographic data for sulfonamide-containing compounds?

Methodological Answer:

  • High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). SHELXL’s TWIN and BASF commands handle twinning or disorder .
  • Electron Density Maps : Use Olex2 or WinGX to visualize sulfonyl group orientation and refine occupancy for disordered atoms .

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